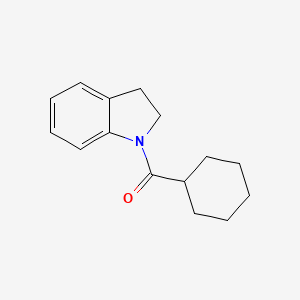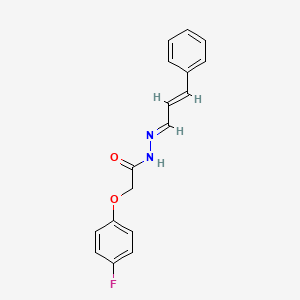![molecular formula C22H22N4O2 B5542050 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide and related compounds involves complex organic synthesis techniques. A notable method includes the Passerini three-component reaction, which has been employed for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, indicating a similar approach could be applicable for our compound of interest (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied through X-ray crystallography and Density Functional Theory (DFT). These studies help in understanding the conformational preferences and electronic structure of the molecule, which are essential for predicting its reactivity and interactions with biological targets. For instance, the crystal structure and computational analysis of a new quinoxaline derivative provided insights into its geometric parameters and molecular docking potential (Missioui et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives, including our compound of interest, participate in various chemical reactions, influenced by their functional groups. These reactions are pivotal for further modifications and enhancing the compound's biological activity. The synthesis and reactivity of these compounds are often explored to develop novel therapeutic agents with improved efficacy and selectivity (El Rayes et al., 2022).
Aplicaciones Científicas De Investigación
Antibacterial and Antimalarial Applications
- A novel synthesis and characterization of a benzoderivative of quinoxaline, related to the target compound, showed antibacterial activity, demonstrating the potential of quinoxaline derivatives in combating bacterial infections (R. Karna, 2019). Another study highlighted the synthesis of related compounds exhibiting significant antimalarial activity, underlining the versatility of quinoxaline derivatives in therapeutic applications (L. M. Werbel et al., 1986).
Chemosensor Development
- The development of a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution was achieved using a quinoxaline derivative. This highlights the compound's utility in environmental and biological monitoring (G. Park et al., 2015).
Synthesis Methodologies and Structural Analysis
- Research on the synthesis methodologies for quinolone and quinoxaline derivatives, including conditions under microwave irradiation, has been reported, offering insights into efficient and novel synthetic routes (Liu Chang-chu, 2014). Structural analysis and the development of novel crystal structures for related compounds have also been explored, providing a foundation for the design of new molecules with potential therapeutic applications (M. Missioui et al., 2022).
Pharmacological Effects
- Studies have also been conducted on the pharmacological effects of quinoxaline derivatives, revealing their potential in treating neurological diseases and conditions such as Alzheimer's and COVID-19, based on their molecular docking and interaction studies (M. Missioui et al., 2022).
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-3-5-16(6-4-14)18-12-26(13-21(18)25-15(2)27)22(28)17-7-8-19-20(11-17)24-10-9-23-19/h3-11,18,21H,12-13H2,1-2H3,(H,25,27)/t18-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULXVVCQZRDHTL-GHTZIAJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)


![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

